Ethyl (2-oxo-3-((2-thienylcarbonyl)hydrazono)-2,3-dihydro-1H-indol-1-YL)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-oxo-3-((2-thienylcarbonyl)hydrazono)-2,3-dihydro-1H-indol-1-YL)acetate is a complex organic compound featuring a unique structure that combines an indole ring, a thienyl group, and a hydrazone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-oxo-3-((2-thienylcarbonyl)hydrazono)-2,3-dihydro-1H-indol-1-YL)acetate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Thienyl Group: The thienyl group is introduced through a Friedel-Crafts acylation reaction, where thiophene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Hydrazone Formation: The hydrazone moiety is formed by reacting the indole derivative with thienylcarbonyl hydrazine under reflux conditions in an appropriate solvent such as ethanol.
Esterification: Finally, the ester group is introduced by reacting the hydrazone derivative with ethyl bromoacetate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and indole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thienyl group.
Reduction: Formation of alcohol derivatives from the carbonyl groups.
Substitution: Formation of amides or thioesters from the ester group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, Ethyl (2-oxo-3-((2-thienylcarbonyl)hydrazono)-2,3-dihydro-1H-indol-1-YL)acetate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s hydrazone moiety is known for its biological activity, including antimicrobial and anticancer properties. Researchers are exploring its potential as a lead compound for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is being investigated for its potential as a drug candidate. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for the treatment of various diseases.
Industry
In the material science industry, the compound’s unique electronic properties are being studied for applications in organic electronics and photovoltaics.
Wirkmechanismus
The mechanism of action of Ethyl (2-oxo-3-((2-thienylcarbonyl)hydrazono)-2,3-dihydro-1H-indol-1-YL)acetate involves its interaction with specific molecular targets such as enzymes and receptors. The hydrazone moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of these targets. The indole and thienyl groups contribute to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (2-oxo-3-(phenylhydrazono)-2,3-dihydro-1H-indol-1-YL)acetate: Similar structure but with a phenyl group instead of a thienyl group.
Ethyl (2-oxo-3-((2-furylcarbonyl)hydrazono)-2,3-dihydro-1H-indol-1-YL)acetate: Similar structure but with a furyl group instead of a thienyl group.
Uniqueness
Ethyl (2-oxo-3-((2-thienylcarbonyl)hydrazono)-2,3-dihydro-1H-indol-1-YL)acetate is unique due to the presence of the thienyl group, which imparts distinct electronic properties and reactivity compared to its phenyl and furyl analogs. This uniqueness can lead to different biological activities and applications, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C17H15N3O4S |
---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
ethyl 2-[2-hydroxy-3-(thiophene-2-carbonyldiazenyl)indol-1-yl]acetate |
InChI |
InChI=1S/C17H15N3O4S/c1-2-24-14(21)10-20-12-7-4-3-6-11(12)15(17(20)23)18-19-16(22)13-8-5-9-25-13/h3-9,23H,2,10H2,1H3 |
InChI-Schlüssel |
WQUZIOGYOBFLDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.